2,7-Difluoro-9h-fluoren-9-one

Description

Significance of the Fluorenone Core in Contemporary Chemical Sciences

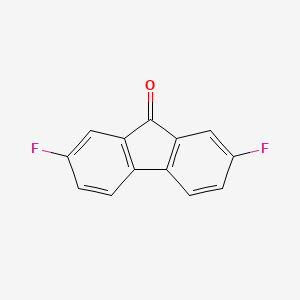

The fluorenone moiety is a key structural component in various fields of chemical science due to its distinctive combination of properties. researchgate.netresearchgate.net This tricyclic aromatic ketone, consisting of two benzene (B151609) rings fused to a central five-membered ring with a carbonyl group, possesses a planar and rigid framework. vulcanchem.com This structure provides a conjugated π-system that is fundamental to its electronic and photophysical behaviors. researchgate.net

Fluorenones are recognized for their tunable photochemical and physicochemical properties, making them valuable in materials science. researchgate.net They are integral to the development of functional materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and biological sensors. rsc.org The core's ability to be chemically modified allows for the fine-tuning of its properties for specific applications. researchgate.netresearchgate.net Furthermore, the fluorenone scaffold is present in molecules with noted biological activities, including antiviral and anticancer properties, highlighting its versatility in medicinal chemistry. researchgate.net The inherent properties of the fluorenone core, such as thermal stability and charge transport capabilities, make it a robust platform for designing advanced materials. rsc.org

Rationale for Strategic Fluorine Functionalization in Fluorenone Derivatives

The introduction of fluorine atoms onto the fluorenone backbone is a deliberate strategy to modify the molecule's intrinsic properties. Fluorine's high electronegativity and small atomic radius make it a unique substituent in organic synthesis. vulcanchem.com When fluorine atoms are attached to the fluorenone core, they exert strong electron-withdrawing effects, which significantly alter the electronic density of the molecule compared to its non-fluorinated parent, fluorenone. vulcanchem.com

This strategic fluorination leads to several desirable changes:

Enhanced Electron Affinity : The electron-withdrawing nature of fluorine lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorenone system. This modification is crucial for creating n-type (electron-transporting) organic semiconductors, as it facilitates the injection and transport of electrons. researchgate.net

Modified Photophysical Properties : The presence of fluorine can alter the light-absorbing and emitting properties of the fluorenone core. researchgate.net This allows for the tuning of emission spectra, which is particularly relevant for applications in OLEDs. vulcanchem.com

Intermolecular Interactions : Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the solid-state packing of the molecules. researchgate.net This is a critical factor in determining the charge transport characteristics of organic semiconductor films.

The substitution pattern is also crucial. In 2,7-Difluoro-9h-fluoren-9-one, the symmetrical placement of fluorine atoms at the 2 and 7 positions ensures a balanced distribution of electronic effects across the molecule.

Overview of Academic Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is predominantly concentrated in the field of materials science, particularly for organic electronics. The tailored electronic properties resulting from fluorination make these compounds promising candidates for various optoelectronic devices.

Key research areas include:

Organic Light-Emitting Diodes (OLEDs) : Fluorinated fluorenones are explored as components in OLEDs. Their enhanced electron transport capabilities and tunable emission spectra are beneficial for improving device efficiency and performance. vulcanchem.com The compound can serve as an electron-deficient moiety in these applications. vulcanchem.com

Organic Semiconductors : As electron-deficient materials, these compounds are investigated for use in n-type channels of organic thin-film transistors (OTFTs). vulcanchem.comresearchgate.net The low-lying LUMO energy level facilitates efficient electron transport.

Organic Photovoltaics (OPVs) : The fluorenone fragment is considered a promising acceptor unit for building high-performance n-type semiconductors used in solar cells. rsc.org Research focuses on incorporating fluorenone derivatives into polymers and small molecules to enhance charge separation and transport in photovoltaic devices. rsc.org

Sensors : The photophysical properties of fluorenones, which can be modulated by fluorination, make them suitable for use in chemical and biological sensors. researchgate.net

While laboratory-scale synthesis routes are being developed, a significant research opportunity lies in creating more efficient and environmentally friendly ("green") synthesis methods, such as catalytic fluorination, to produce these specialized compounds. vulcanchem.com The table below provides a summary of the physicochemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24313-53-9 |

| Molecular Formula | C₁₃H₆F₂O |

| Molecular Weight | 216.18 g/mol |

| IUPAC Name | 2,7-difluorofluoren-9-one |

| Physical Form | Solid |

| InChI | 1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H |

| InChI Key | VEOGWHFDYPRACH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F |

Data sourced from vulcanchem.comsigmaaldrich.com

The following table compares this compound with its parent compound and another halogenated derivative to highlight the effects of substitution.

Comparative Data of Fluorenone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| 9H-Fluoren-9-one | C₁₃H₈O | 180.20 | Unsubstituted core |

| This compound | C₁₃H₆F₂O | 216.18 | Symmetrical fluorine substitution |

| 2,7-Dichloro-9H-fluoren-9-one | C₁₃H₆Cl₂O | 249.09 | Symmetrical chlorine substitution |

Data sourced from vulcanchem.comnih.govnih.gov

Properties

IUPAC Name |

2,7-difluorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOGWHFDYPRACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294779 | |

| Record name | 2,7-difluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-53-9 | |

| Record name | 2,7-Difluoro-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-difluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Fluoren-9-one Scaffolds

The creation of the core fluoren-9-one structure can be achieved through several reliable methods. A primary route is the oxidation of the corresponding fluorene (B118485) precursor. This transformation is typically accomplished using strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). chemicalbook.com For instance, the synthesis of 2,7-dibromofluorenone is successfully carried out by reacting 2,7-dibromofluorene (B93635) with CrO₃ in acetic acid, resulting in a high yield of the desired product. chemicalbook.com

Palladium-catalyzed reactions have also emerged as powerful tools for constructing the fluorenone scaffold. The cyclocarbonylation of o-halobiaryls is a notable example, allowing for the synthesis of various substituted fluoren-9-ones. acs.org Another sophisticated approach is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes, which offers an efficient pathway to fluoren-9-one derivatives. acs.org More recent developments include rhodium-catalyzed intramolecular acylations and other advanced cyclization methods that expand the synthetic chemist's toolkit for accessing these important molecular architectures. acs.org

Table 1: General Synthetic Routes to Fluoren-9-one Scaffolds

| Method | Precursors | Reagents/Catalysts | Key Features |

| Oxidation | Substituted Fluorenes | CrO₃, KMnO₄ | A common and direct method for converting fluorenes to fluorenones. chemicalbook.com |

| Palladium-Catalyzed Cyclocarbonylation | o-Halobiaryls | Palladium catalyst, CO | Forms the central ketone ring via carbon monoxide insertion and cyclization. acs.org |

| Palladium-Catalyzed Aryne Annulation | Arynes, 2-Haloarenecarboxaldehydes | Palladium catalyst | Efficiently constructs the tricyclic system from aryne intermediates. acs.org |

Targeted Synthesis of 2,7-Difluoro-9h-fluoren-9-one and its Direct Precursors

The specific synthesis of this compound often involves multi-step sequences starting from appropriately substituted precursors. A key strategy is the oxidation of 2,7-difluorofluorene. This precursor can be prepared and subsequently oxidized to yield the target ketone. An analogous pathway involves the preparation of 2,7-difluoro-9H-fluorene-9-carboxylic acid from 2,7-difluorofluorene by lithiation with n-butyllithium followed by quenching with dry ice. google.com

Alternative strategies focus on introducing the fluorine atoms at a later stage. One such proposed method is the direct electrophilic fluorination of the parent fluorenone molecule using fluorinating agents like Selectfluor. vulcanchem.com Another viable, though indirect, route is through a halogen exchange (Halex) reaction. This would typically involve synthesizing a di-halogenated fluorenone, such as 2,7-dibromo-9H-fluoren-9-one, and subsequently displacing the bromine or iodine atoms with fluorine using reagents like potassium fluoride (B91410) (KF) or silver fluoride (AgF). vulcanchem.com

A more advanced and direct approach involves the palladium-catalyzed annulation of aryne intermediates that are generated from 2-fluoroaryl halides, leading to the formation of the fluorinated fluorenone structure.

Table 2: Synthetic Pathways to this compound

| Method | Precursor | Key Reagents | Description |

| Oxidation | 2,7-Difluorofluorene | Oxidizing Agent (e.g., CrO₃) | Direct oxidation of the corresponding fluorinated fluorene. google.com |

| Halogen Exchange | 2,7-Dihalofluoren-9-one (e.g., dibromo) | KF or AgF | Substitution of heavier halogens with fluorine. vulcanchem.com |

| Direct Fluorination | Fluoren-9-one | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Direct introduction of fluorine atoms onto the fluorenone core. vulcanchem.com |

| Palladium-Catalyzed Annulation | 2-Fluoroaryl halides | Palladium catalyst | Cyclization of precursors to form the fluorinated fluorenone ring system. |

Advanced Derivatization Strategies for this compound

The this compound scaffold serves as a platform for creating more complex molecules through functionalization at various positions on its core structure.

While direct substitution of the fluorine atoms at the 2,7-positions is challenging due to the strength of the C-F bond, derivatization is typically achieved by using a fluorenone core already bearing reactive functional groups at these positions. For example, 2,7-dinitro-9H-fluoren-9-one can be reduced to 2,7-diamino-9H-fluoren-9-one using reagents like tin(II) chloride. nih.gov This diamino derivative is a versatile intermediate that can undergo further reactions, such as the formation of amides or ureas, to introduce diverse functionalities. nih.gov

Another powerful method for introducing substituents at the 2,7-positions is the Suzuki cross-coupling reaction. sioc-journal.cnmdpi.com This typically starts with a 2,7-dihalogenated fluorene (e.g., 2,7-dibromo-9H-fluorene), which is then coupled with various arylboronic acids or esters to yield 2,7-diaryl substituted fluorenes. sioc-journal.cn These products can subsequently be oxidized to the corresponding fluorenones. This approach allows for the synthesis of a wide array of derivatives with tailored electronic and photophysical properties. sioc-journal.cnmdpi.com

The ketone group at the 9-position is a prime site for chemical modification. A common transformation is the reduction of the ketone to a secondary alcohol, yielding a fluorenol derivative, using reducing agents like sodium borohydride.

More extensive modifications involve the replacement of the carbonyl oxygen. For instance, the synthesis of 2,7-dibromo-9,9-difluoro-9H-fluorene demonstrates that the ketone can be converted to a gem-difluoro group. cymitquimica.com This type of transformation is significant, as the 9,9-difluoro-9H-fluorene motif is a core structure in important antiviral agents like ledipasvir. acs.org Furthermore, spirocyclic structures can be constructed at the 9-position. Reaction of a fluorene-9-carboxylic acid ester intermediate with thiourea (B124793) can lead to the formation of spiro-thiazolidinedione derivatives, showcasing the versatility of the 9-position for creating complex three-dimensional architectures. google.com

The creation of fluorenones with substituents at multiple positions involves a combination of the strategies outlined above. A synthetic sequence might begin with the construction of a 2,7-disubstituted fluorenone, followed by functionalization at the 9-position. Asymmetric 2,7-disubstituted fluorenes can be prepared through sequential Suzuki couplings on a precursor like 2-iodo-7-bromofluorene. mdpi.com The resulting fluorene can be oxidized to the fluorenone, which can then be further derivatized at the C9-position, for example, by conversion to a 9-diazo derivative. mdpi.com This stepwise approach allows for precise control over the final structure of the multi-substituted fluorenone, enabling the fine-tuning of its properties for specific applications. The synthesis of compounds like 3,7-Difluoro-2-nitro-9H-fluoren-9-one further illustrates the potential to build complex substitution patterns on the fluorenone scaffold. bldpharm.com

Polymerization Techniques Employing this compound or its Derivatives as Monomers

Derivatives of this compound are valuable monomers for the synthesis of high-performance conjugated polymers used in organic electronics. The fluorine substituents can enhance polymer solubility, stability, and influence the material's energy levels. researchgate.net

A prevalent polymerization method is the Suzuki-Miyaura polycondensation. elsevierpure.comresearchgate.net In this approach, a dihalogenated fluorenone derivative is reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst. For example, a fluorene-based copolymer was synthesized by reacting a dibrominated quinoxaline (B1680401) derivative with 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol (B44631) ester). elsevierpure.com By analogy, a difunctional derivative of this compound could serve as a monomer to create novel polymers with specific optoelectronic properties.

Donor-acceptor (D-A) type conjugated microporous polymers (CMPs) have also been prepared using fluorenone derivatives. bohrium.com In one study, 2,7-di(carbazol-9-yl)-fluoren-9-one was polymerized via an FeCl₃-promoted reaction to form a CMP with photocatalytic activity. bohrium.com This highlights the potential of using suitably functionalized this compound monomers to synthesize porous polymers for applications in catalysis and materials science.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling is a widely used method for synthesizing polyfluorenes (PFs) and their copolymers. This reaction involves the palladium-catalyzed cross-coupling of a dihalo-fluorene monomer with a fluorene-based diboronic acid or diboronic ester. libretexts.org The versatility of this reaction allows for the creation of a wide array of conjugated polymers.

Detailed research has demonstrated that reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high molecular weight polymers with controlled polydispersity. For instance, the polymerization of 2,7-dibromo-9,9-dioctylfluorene with its corresponding bis(pinacolato)diboron (B136004) derivative using a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand can yield high molecular weight polymers. researchgate.net Microwave-assisted Suzuki polymerizations have been shown to drastically reduce reaction times from hours to minutes while increasing yields and achieving high molecular weights. researchgate.net More advanced techniques, such as catalyst-transfer polycondensation (SCTP), have been developed for fluorene monomers, enabling the synthesis of high-molecular-weight PFs (Mn up to 69 kg mol⁻¹) with narrow molecular weight distributions in a controlled, living polymerization manner. rsc.org

| Parameter | Description | Reference |

| Monomers | 2,7-Dihalofluorene derivatives and fluorene diboronic acids/esters. | libretexts.orgrsc.org |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands. | researchgate.netnih.gov |

| Base | Inorganic bases such as cesium fluoride or potassium carbonate. | researchgate.net |

| Conditions | Conventional heating or microwave irradiation; SCTP for living polymerization. | researchgate.netrsc.org |

| Outcome | High molecular weight polyfluorenes with tailored end-groups. | rsc.org |

Stille Coupling Polymerization

The Stille coupling reaction provides an alternative route for C-C bond formation by coupling an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org In the context of fluorene-based polymers, this would typically involve the reaction of a 2,7-dihalo-fluorene monomer with a 2,7-bis(stannyl)fluorene derivative or another distannylated aromatic comonomer.

While highly effective, the Stille reaction's primary drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org This has led to a preference for other methods like the Suzuki coupling, which utilizes less toxic boron compounds. organic-chemistry.org Nevertheless, the Stille coupling remains a powerful tool, offering broad functional group tolerance and well-established protocols for the synthesis of various conjugated polymers. mdpi.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

| Parameter | Description | Reference |

| Monomers | 2,7-Dihalofluorene derivatives and distannylated aromatic comonomers. | organic-chemistry.orgmdpi.com |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂. | organic-chemistry.org |

| Additives | Copper(I) salts can have a synergic effect. | organic-chemistry.org |

| Conditions | Typically conducted in non-polar solvents. | organic-chemistry.org |

| Outcome | Versatile formation of C-C bonds with high functional group tolerance. | organic-chemistry.org |

Sonogashira Coupling Polymerization

The Sonogashira coupling is the method of choice for synthesizing poly(aryleneethynylene)s (PAEs), which are polymers containing alternating aromatic and alkyne units. This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org For fluorene-based PAEs, a 2,7-dihalo-fluorene monomer is polymerized with a diethynyl-aromatic comonomer. researchgate.net

An example includes the synthesis of a poly(2,7-fluorenylene-ethynylene) by reacting a 2,7-diiodo-fluorene derivative with a diethynylbenzene. 20.210.105researchgate.net These reactions are typically catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, in the presence of a base. 20.210.105researchgate.net The resulting polymers are often highly fluorescent and have been explored for applications in organic light-emitting diodes (OLEDs). researchgate.net The choice of solvent can significantly impact reaction rates and yields. lucp.net

| Parameter | Description | Reference |

| Monomers | 2,7-Dihalofluorene derivatives (I, Br) and diethynyl aromatic compounds. | researchgate.net20.210.105 |

| Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a Cu(I) co-catalyst (e.g., CuI). | 20.210.105researchgate.netnanochemres.org |

| Base | Amine bases like triethylamine (B128534) or pyrrolidine. | libretexts.org |

| Conditions | Often performed under mild, anaerobic conditions. | nanochemres.org |

| Outcome | Highly fluorescent, conjugated poly(aryleneethynylene)s. | researchgate.net |

Direct Arylation Polycondensation

Direct Arylation Polycondensation (DAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille. mdpi.com This method forms C-C bonds by directly coupling a C-H bond with a C-X (halide) bond, eliminating the need to pre-metalate one of the monomers. mdpi.com This reduces the number of synthetic steps and avoids toxic organometallic byproducts.

For instance, the synthesis of a poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctylfluorene) was achieved through the DAP of 5,6-difluoro-2,1,3-benzothiadiazole and 2,7-dibromo-9,9-dioctylfluorene. researchgate.net The reaction conditions are crucial and typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., K₂CO₃), and an additive like pivalic acid. mdpi.comresearchgate.net However, side reactions, such as the homocoupling of monomers, can occur and must be carefully controlled to ensure the desired alternating polymer structure. nih.gov

| Parameter | Description | Reference |

| Monomers | A C-H activated monomer and a di-halogenated monomer (e.g., 2,7-dibromofluorene). | researchgate.netnih.gov |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand (e.g., PtBu₂Me·HBF₄). | researchgate.net |

| Base/Additive | A base (e.g., K₂CO₃, Ag₂CO₃) and a carboxylic acid additive (e.g., pivalic acid). | mdpi.comresearchgate.net |

| Conditions | High temperatures (e.g., 110 °C) in a polar aprotic solvent like DMAc. | mdpi.com |

| Outcome | More atom-economical synthesis, but potential for homocoupling defects. | nih.gov |

Oxidative Coupling Polymerization

Oxidative coupling polymerization is another method for synthesizing conjugated polymers. This approach typically uses a strong oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of electron-rich aromatic monomers. bohrium.com This method is effective for creating robust C-C bonds between monomer units.

In a relevant example, donor-acceptor type conjugated microporous polymers (CMPs) were synthesized via FeCl₃-promoted oxidative polymerization. bohrium.com The monomers consisted of carbazole (B46965) units attached to a central fluorene core. One of the polymers synthesized, OFC-CMP, incorporated a 2,7-di(carbazol-9-yl)-fluoren-9-one monomer, demonstrating the viability of using a fluorenone derivative in this type of polymerization. bohrium.com These reactions are advantageous for creating highly cross-linked, porous polymer networks with high thermal stability and large surface areas, suitable for applications in photocatalysis. bohrium.comresearchgate.net

| Parameter | Description | Reference |

| Monomers | Electron-rich aromatic monomers, such as carbazole-fluorene derivatives. | bohrium.com |

| Coupling Agent | Oxidizing agents like iron(III) chloride (FeCl₃). | bohrium.com |

| Conditions | Typically performed in an inert solvent. | bohrium.com |

| Outcome | Robust, often cross-linked, conjugated polymers and microporous networks. | bohrium.comresearchgate.net |

Prepolymerization and Postpolymerization Functionalization for Advanced Polymeric Systems

To create advanced polymeric systems with specific functionalities, such as water solubility or biological recognition capabilities, fluorene monomers or the resulting polymers can be chemically modified. dokumen.pub This can be achieved through either prepolymerization or postpolymerization functionalization.

Prepolymerization functionalization involves synthesizing a monomer that already contains the desired functional group before it is polymerized. For example, a 2,7-diiodo-fluorene monomer bearing bromohexyl side chains was first reacted with a protected glucose-thiol derivative. 20.210.105researchgate.net This new glucose-carrying monomer was then polymerized using Sonogashira coupling to yield a well-defined glycopolymer. 20.210.105researchgate.net

Postpolymerization functionalization involves modifying a pre-made polymer. In this approach, a reactive polymer is first synthesized, such as poly[(9,9-bis(6′-bromohexyl)-2,7-fluorenylene)-alt-1,4-phenylene]. 20.210.105researchgate.net This polymer, featuring reactive bromohexyl side chains, can then be reacted with various molecules. For instance, treatment with a glucose-thiol derivative introduces sugar moieties along the polymer backbone, transforming it into a fluorescent conjugated glycopolymer. 20.210.105researchgate.netgoogle.com This method is often more versatile as a single precursor polymer can be used to generate a library of functional materials. dokumen.pub

| Strategy | Description | Example | Reference |

| Prepolymerization | A monomer is functionalized first, then polymerized. | Synthesizing a glucose-carrying diiodo-fluorene monomer, followed by Sonogashira polymerization. | 20.210.105researchgate.net |

| Postpolymerization | A reactive polymer is synthesized first, then functionalized. | Reacting a polyfluorene with bromohexyl side chains with a thio-sugar to attach glucose pendants. | 20.210.105researchgate.netgoogle.com |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

For instance, the analogous compound 3,6-Difluoro-9H-fluoren-9-one has been characterized by ¹H and ¹³C NMR. In its ¹H NMR spectrum (recorded in CDCl₃ at 600 MHz), the aromatic protons appear as multiplets in the range of δ 7.68-6.98 ppm. rsc.org The ¹³C NMR spectrum shows the characteristic carbonyl carbon (C9) signal at δ 190.2 ppm. The carbon atoms bonded to fluorine (C2 and C11 in the original paper's numbering for the 3,6-isomer) exhibit a large coupling constant (d, JCF = 255 Hz) and resonate at δ 167.2 ppm. rsc.org

Similarly, for 2,7-dimethyl-9H-fluoren-9-one , the ¹H NMR spectrum shows aromatic protons between δ 7.65–7.20 ppm and a singlet for the methyl protons at δ 2.36 ppm. The ¹³C NMR spectrum displays the carbonyl carbon at δ 193.7 ppm, aromatic carbons from δ 120–145 ppm, and the methyl carbons at δ 21.9 ppm.

Based on these examples, the ¹H NMR spectrum of 2,7-Difluoro-9h-fluoren-9-one is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The ¹⁹F NMR would provide a key signal confirming the chemical environment of the fluorine atoms.

Table 1: Representative ¹³C NMR Chemical Shifts for Fluorenone Derivatives

| Compound | Position | ¹³C Shift (ppm) |

|---|---|---|

| 3,6-Difluoro-9H-fluoren-9-one rsc.org | C=O | 190.2 |

| C-F | 167.2 (d, JCF = 255 Hz) | |

| 2,7-dimethyl-9H-fluoren-9-one | C=O | 193.7 |

| Aromatic C | 120-145 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a compound. The molecular formula for this compound is C₁₃H₆F₂O, which corresponds to a molecular weight of 216.18 g/mol .

While a specific experimental mass spectrum for this compound was not found, the fragmentation of fluorenone derivatives under electron ionization (EI) typically involves characteristic losses. For example, the mass spectrum of 2,7-dimethyl-9H-fluoren-9-one shows a molecular ion peak ([M]⁺) at m/z 208.0888. Key fragmentation pathways for fluorenones often include the loss of a carbon monoxide (CO) molecule (28 Da). savemyexams.com For this compound, one would expect to see the molecular ion peak at m/z ≈ 216. Subsequent fragmentation would likely involve the loss of CO to produce a fragment ion at m/z ≈ 188.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectra of fluorenone derivatives are characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the range of 1710–1730 cm⁻¹. For halogenated fluorenones like 2,7-Dibromo-9H-fluoren-9-one , this C=O stretch is a prominent feature. nih.gov Additionally, aromatic C-H bending vibrations are expected. The C-F stretching vibrations for this compound would also be present, typically in the region of 1300-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For fluorene-based molecules, Raman spectra are useful for identifying the ring breathing modes of the aromatic system, which are typically observed between 1580–1600 cm⁻¹. mdpi.com The planar and highly conjugated structure of the fluorenone core gives rise to distinct Raman signals. researchgate.net

Table 2: Typical Vibrational Frequencies for Fluorenone Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound Analogue |

|---|---|---|---|

| C=O Stretch | 1710–1730 | IR | 2,7-dimethyl-9H-fluoren-9-one |

| Aromatic C-H Bends | 820–880 | IR | 2,7-dimethyl-9H-fluoren-9-one |

| C-F Stretch | 1200–1300 | IR | 2,7-Dibromo-9,9-difluoro-9H-fluorene |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The fluorenone core possesses a conjugated π-electron system that gives rise to characteristic absorption bands. scholaris.ca The introduction of fluorine atoms, which are electron-withdrawing, can influence the energy of these transitions.

For the related compound 2,7-Dibromo-9,9-difluoro-9H-fluorene , strong absorption is observed in the 250–300 nm range, which is attributed to π→π* transitions within the conjugated fluorene (B118485) core. Another derivative, 2,7-diphenyl-fluorenone , exhibits an absorption peak at 437 nm. pku.edu.cn Theoretical calculations on a related fluorene derivative also show absorption bands corresponding to π-π* transitions. researchgate.net For a copolymer incorporating a fluorene unit, the absorption maximum was noted at 370 nm. d-nb.info These findings suggest that the UV-Vis spectrum of this compound would also be dominated by π→π* transitions, with the exact wavelength of maximum absorption (λmax) being specific to its unique electronic structure.

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Quantum Yield Assessment

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. Fluorenone and its derivatives are known for their application as fluorescent probes. scispace.com The emission characteristics, including the wavelength of maximum emission (λem) and the photoluminescence quantum yield (Φ), are critical for applications in organic light-emitting diodes (OLEDs).

While specific PL data for this compound is not available, a copolymer, PFQ10 , which contains a 6,7-difluoro-quinoxaline and a 9,9-dioctyl-9H-fluorene unit, was found to exhibit blue photoluminescence with an emission maximum at 459 nm and a relative fluorescence quantum yield of 0.37. d-nb.infoelsevierpure.comresearchgate.net This demonstrates the potential of fluorinated fluorene-containing materials to be efficient emitters. The specific emission properties of this compound would depend on its solid-state packing and intermolecular interactions.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of a compound, providing precise information on bond lengths, bond angles, and crystal packing. The fluorenone backbone is known to have a planar aromatic structure. The symmetrical placement of fluorine atoms at the 2 and 7 positions is expected to influence how the molecules pack in the solid state.

Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, allowing for the determination of oxidation and reduction potentials. pineresearch.com From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated, which are crucial parameters for materials used in organic electronics. d-nb.info

The electron-withdrawing nature of the fluorine atoms in this compound is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted fluorenone. This generally leads to higher oxidation potentials and can improve the stability of the material in electronic devices. While specific redox potentials for this compound have not been reported, studies on similar fluorene-based systems demonstrate the utility of CV in characterizing their electrochemical behavior. researchgate.netresearchgate.net For example, fluorene-based donor-acceptor copolymers are routinely characterized by CV to determine their frontier molecular orbital energy levels. d-nb.info

Computational and Theoretical Investigations of Electronic and Structural Properties

Density Functional Theory (DFT) for Ground State Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are used to determine the ground-state properties of 2,7-Difluoro-9h-fluoren-9-one by approximating the complex many-electron system's energy as a functional of the electron density. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) to model the structural and electronic properties of fluorene (B118485) and its derivatives effectively. researchgate.net

Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations are employed to find the equilibrium geometry by minimizing the forces on each atom. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

The fluorenone core is expected to be largely planar, a characteristic feature of polycyclic aromatic systems. The introduction of fluorine atoms at the C2 and C7 positions is not anticipated to cause significant deviation from this planarity. Due to the rigid nature of the fused ring system, this compound is not expected to have multiple stable conformers; the optimized structure represents the global minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This table presents expected values based on calculations of similar aromatic ketones. Specific computational results for this molecule were not available in the referenced literature.

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-CO-C | ~108° |

| Dihedral Angle | C1-C2-C7-C8 | ~0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and optical properties. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For this compound, both the HOMO and LUMO are expected to be π-orbitals distributed across the aromatic framework. The electron-withdrawing nature of the fluorine atoms and the carbonyl group is predicted to lower the energy levels of both the HOMO and LUMO compared to the parent fluorenone molecule. This effect is due to fluorine's high electronegativity. nih.gov This stabilization of orbitals generally leads to a modulation of the HOMO-LUMO gap, which influences the molecule's absorption and emission characteristics.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following values are representative for similar fluorinated aromatic compounds and serve for illustrative purposes.

| Orbital | Energy (eV) | Spatial Distribution |

|---|---|---|

| LUMO | ~ -2.5 eV | Delocalized π* orbital over the entire aromatic system, with significant density on the carbonyl group. |

| HOMO | ~ -6.5 eV | Delocalized π orbital primarily across the fluorene backbone. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | - |

Mapping the electronic density and electrostatic potential provides a visual representation of charge distribution within the molecule. For this compound, these maps would highlight regions of high and low electron density. Due to the high electronegativity of the oxygen and fluorine atoms, significant negative electrostatic potential (electron-rich regions) is expected to be localized around the carbonyl group and the fluorine substituents. Conversely, the hydrogen atoms on the aromatic rings would represent regions of positive electrostatic potential (electron-poor regions). This charge polarization is a key determinant of the molecule's intermolecular interactions and its behavior in an electric field.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (UV-Vis). TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. This approach has been successfully applied to various fluorenone derivatives to understand their optical properties. rsc.org For this compound, TD-DFT would be used to simulate its UV-Vis spectrum, identifying the primary electronic transitions, such as the π → π* and n → π* transitions, which are characteristic of aromatic ketones.

High-Level Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CISD, CCSD, CPF) for Accurate Energy and Structure Predictions

For situations requiring higher accuracy, especially for energy calculations, post-Hartree-Fock ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD) incorporate electron correlation more explicitly than standard DFT functionals. While computationally more demanding, these methods serve as a benchmark for DFT results and provide highly reliable energy and structural predictions. They are particularly valuable for smaller molecules or for calibrating the performance of more cost-effective methods for larger systems.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction from a calculation in terms of localized chemical bonds and lone pairs. researchgate.net It provides a detailed picture of charge transfer interactions, orbital hybridization, and intramolecular stabilization energies. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the fluorine and oxygen atoms into the π-system of the aromatic rings. It would also describe the hybridization of the atomic orbitals (e.g., the sp² character of the carbon atoms in the rings and the carbonyl group), providing a deeper understanding of the bonding within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions in Solution or Solid State

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing deep insights into conformational dynamics and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations in solution would primarily focus on the interactions with solvent molecules and the subtle conformational changes, such as slight puckering of the five-membered ring or rotations of substituents in derivative forms.

In the solid state, MD simulations are invaluable for understanding crystal packing and intermolecular forces. These simulations can elucidate how molecules arrange in a crystalline lattice and the nature of the non-covalent interactions, such as π-π stacking and halogen bonding, that govern this arrangement. The fluorine substituents in this compound are expected to play a significant role in these interactions, potentially leading to unique crystal packing motifs compared to the unsubstituted 9-fluorenone (B1672902).

The primary objectives of MD simulations for this compound would include:

Solvation Dynamics: Understanding how solvent molecules arrange around the solute and the dynamics of the solvation shell.

Intermolecular Interactions: Quantifying the strength and nature of π-π stacking, dipole-dipole interactions, and potential C–F···H or C–F···π interactions in condensed phases.

Crystal Lattice Dynamics: Simulating the vibrational modes and thermal motions within the crystal to understand its physical properties.

Computational Vibrational Spectroscopy for Correlating with Experimental Data

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a cornerstone of theoretical chemistry for interpreting and predicting experimental infrared (IR) and Raman spectra. arxiv.orgcore.ac.uknih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can assign the vibrational modes observed in experimental spectra to specific molecular motions.

For this compound, DFT calculations would predict the characteristic vibrational frequencies associated with the fluorenone core and the C-F bonds. The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching mode. The position of this peak is sensitive to the electronic effects of the fluorine substituents. The calculations would also reveal the frequencies of the C-F stretching and bending modes, which are characteristic of fluorinated aromatic compounds.

A powerful aspect of this computational approach is the ability to correlate theoretical data with experimental findings. researchgate.net For instance, a study on 9-fluorenone demonstrated excellent agreement between DFT-predicted Raman spectra and experimental measurements. acs.org The C=O stretching vibration for neutral 9-fluorenone was observed at 1719 cm⁻¹, which is in close agreement with theoretical predictions. acs.org A similar level of accuracy would be expected for this compound, allowing for a detailed understanding of its vibrational properties.

Below is a table illustrating the kind of comparative data that would be generated for this compound, based on the reported data for 9-fluorenone.

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 9-Fluorenone | Calculated Frequency (cm⁻¹) for 9-Fluorenone | Expected Mode for this compound |

|---|---|---|---|

| C=O Stretch | 1719 | - | A strong absorption band, likely shifted due to the electronic influence of fluorine. |

| Aromatic C=C Stretch | ~1600 | - | Multiple bands corresponding to the stretching of the aromatic rings. |

| C-F Stretch | - | - | Characteristic stretching vibrations for the carbon-fluorine bonds. |

| C-H Bending | - | - | In-plane and out-of-plane bending modes for the aromatic C-H bonds. |

Note: The experimental frequency is for 9-fluorenone. acs.org Calculated frequencies for 9-fluorenone and both experimental and calculated frequencies for this compound would be determined in a specific study.

Theoretical Thermodynamics and Energy Landscape Analysis

Theoretical calculations are crucial for determining the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. nist.gov These properties are fundamental to understanding the stability and reactivity of this compound. Computational methods, particularly high-level ab initio and DFT calculations, can provide accurate estimates of these thermodynamic quantities.

For the parent compound, 9-fluorenone, both experimental and computational studies have been conducted to determine its thermodynamic properties. nist.govfigshare.com These studies provide a benchmark for the accuracy of the theoretical methods that would be applied to its difluoro derivative.

| Thermodynamic Property | Value for 9-Fluorenone | Method |

|---|---|---|

| Standard Enthalpy of Formation (crystalline, 298.15 K) | -(11.4 ± 3.8) kJ·mol⁻¹ | Combustion Calorimetry figshare.com |

| Enthalpy of Sublimation (298.15 K) | (95.1 ± 0.5) kJ·mol⁻¹ | Vapor Pressure Measurement figshare.com |

The data presented is for the parent compound, 9-fluorenone, and serves as an example of the thermodynamic parameters that would be computationally and experimentally determined for this compound.

Energy landscape analysis involves mapping the potential energy surface of a molecule to identify its stable conformers (minima) and the transition states that connect them. For a rigid molecule like this compound, the conformational landscape is relatively simple. However, this analysis is critical for understanding reaction mechanisms involving the molecule, as it allows for the determination of activation energies and reaction pathways.

The energy landscape would be explored by systematically changing the geometry of the molecule and calculating the corresponding energy. This would reveal the energy barriers to any potential conformational changes and provide insights into the molecule's dynamic behavior at a quantum mechanical level.

Applications in Advanced Functional Materials and Interdisciplinary Research

Organic Electronic Devices

In the realm of organic electronic devices, 2,7-Difluoro-9h-fluoren-9-one has emerged as a key component in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its incorporation into various layers of the OLED stack can significantly influence device efficiency, stability, and color purity.

Organic Light-Emitting Diodes (OLEDs)

The unique molecular architecture of this compound allows it to be chemically modified and integrated into different functional materials within an OLED, including the emissive layer, charge transport layers, and interfacial layers.

Derivatives of this compound have been successfully utilized as emitter materials in OLEDs. The fluorenone core acts as an electron acceptor, and by attaching various electron-donating groups, donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type emitters can be synthesized. This molecular design strategy allows for precise tuning of the emission color.

For instance, the strong electron-withdrawing nature of the fluorenone unit, enhanced by the fluorine substituents, leads to a significant intramolecular charge transfer (ICT) character in these emitters. This ICT is crucial for achieving emissions in the visible spectrum. The extent of this charge transfer, and thus the emission wavelength, can be modulated by the strength of the donor groups attached to the fluorenone core. This tunability is a key factor in achieving high color purity, a critical parameter for display applications. While specific performance data for emitters directly derived from this compound is not extensively reported in isolation, the principles of color tuning in fluorenone-based emitters are well-established.

While the fluorenone core is inherently electron-deficient, derivatives of 2,7-disubstituted fluorenes have been extensively investigated as hole transport materials. For example, by replacing the carbonyl group at the 9-position with other functionalities and attaching hole-transporting moieties like triarylamines at the 2 and 7 positions, efficient HTMs can be created.

Research on related fluorene-based HTMs has shown that these materials can exhibit high hole mobility and suitable energy levels to facilitate efficient hole injection from the anode and transport to the emissive layer. For example, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene, a related fluorene (B118485) derivative, has demonstrated superior performance as an HTM in OLEDs compared to the standard material TPD. mdpi.com An OLED device using this material as the hole transport layer achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². mdpi.com These findings suggest that with appropriate chemical modification, the 2,7-difluoro-9H-fluorene scaffold has the potential to be developed into effective hole transport materials.

The strong electron-accepting nature of the this compound core makes it a highly promising candidate for use in electron transport materials. The fluorenone moiety is known to be an excellent electron acceptor, and the addition of two fluorine atoms at the 2 and 7 positions further enhances its electron-withdrawing capability. This leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a desirable characteristic for efficient electron injection from the cathode and transport to the emissive layer.

Studies on fluorenone-based molecules have demonstrated their potential as n-type semiconductors for photovoltaic devices, which shares principles with OLED ETMs. nih.gov These materials exhibit good thermal stability and suitable electrochemical properties for effective electron transport. nih.gov For instance, new indenofluorenedione derivatives, which are structurally similar, have been proposed as effective electron transporting layers in OLEDs. nih.gov The operating voltage of OLEDs was observed to decrease with increasing fluorination of these indenofluorenedione-based ETMs, indicating improved electron injection and transport. nih.gov

The performance of OLEDs is highly dependent on the interfaces between different layers. Interfacial layers are often used to improve charge injection and block unwanted charge leakage. While specific research on this compound as an interfacial material is not widely available, its electronic properties suggest potential applications. Materials with a high ionization potential can act as electron-blocking layers at the interface between the emissive layer and the hole transport layer. Conversely, its electron-accepting nature could be utilized to facilitate electron injection when placed at the cathode interface. The ability to form self-assembled monolayers (SAMs) is another avenue where fluorenone derivatives have been explored to modify electrode work functions and improve device performance. nih.gov

The this compound moiety is an excellent building block for Thermally Activated Delayed Fluorescence (TADF) emitters. The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state.

The D-A molecular design is commonly employed for TADF emitters, where the this compound can act as a potent acceptor. By attaching strong donor groups to this acceptor core, a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and the LUMO, centered on the acceptor, can be achieved. This separation leads to a small ΔEST.

A study on D-A-D type orange TADF materials utilized a fluorenone unit as the acceptor and acridine as the donor. beilstein-journals.org These materials, namely 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one (27DACRFT) and 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one (36DACRFT), exhibited promising TADF properties. beilstein-journals.org The OLED device based on 27DACRFT as the emitter showed an orange emission with a maximum external quantum efficiency (EQE) of 3.8%. beilstein-journals.org This demonstrates the potential of the fluorenone core in creating efficient TADF emitters. The inclusion of fluorine atoms in the 2,7-positions would be expected to further enhance the acceptor strength and influence the TADF characteristics.

| Emitter | Donor | Acceptor | Emission Color | Max. EQE (%) |

| 27DACRFT | 9,9-dimethylacridine | 9H-fluoren-9-one | Orange | 3.8 |

| HTM | Emitter | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) |

| 2M-DDF | Alq₃ | 4.78 | 21,412 |

| ETL Material | Operating Voltage (V) at 20 mA/cm² |

| IF-dione | 7.06 |

| MonoF-IF-dione | 6.42 |

| TriF-IF-dione | 5.36 |

Organic Photovoltaics (OPVs) and Organic Solar Cells

The fluorenone scaffold is a versatile building block for materials used in organic solar cells, contributing to both light absorption and charge transport, which are critical for high energy conversion efficiencies.

Active Layer Components for Charge Generation

In organic solar cells, the active layer, a blend of electron-donating and electron-accepting materials, is responsible for absorbing sunlight and generating charge carriers (excitons). The design of novel non-fullerene acceptors (NFAs) is a primary focus of current research, aiming to overcome the limitations of traditional fullerene-based acceptors.

The 9-fluorenone (B1672902) moiety serves as an effective electron-withdrawing core for designing NFA materials. When integrated into a larger conjugated molecule, this core helps to lower the material's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is beneficial for achieving high open-circuit voltages (Voc) in solar cell devices. For instance, a non-fullerene acceptor named DPP-FN-DPP, which utilizes a 9-fluorenone core, was synthesized and incorporated into an inverted organic solar cell. This device, using P3HT as the donor polymer, exhibited a high Voc of 0.97 V and achieved a power conversion efficiency (PCE) of 1.2%.

The introduction of difluoro- substituents at the 2 and 7 positions of the fluorenone core is a strategic approach to further enhance its electron-accepting properties. The high electronegativity of fluorine atoms lowers the LUMO energy level even more, which can lead to further improvements in the open-circuit voltage of the resulting solar cell.

Table 1: Performance of a 9-Fluorenone-Based Non-Fullerene Acceptor in an Organic Solar Cell

| Acceptor Material | Donor Polymer | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA cm⁻²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|

This interactive table summarizes the device performance metrics for an organic solar cell utilizing a 9-fluorenone-based acceptor.

Charge Transport Layer Applications

Fluorene and fluorenone derivatives are widely explored for these applications due to their excellent charge carrier mobility and thermal stability. nih.gov The electron-deficient nature of the this compound core makes it a promising candidate for electron-transporting materials. rsc.org By incorporating this unit into polymers or small molecules, materials can be developed that facilitate the selective transport of electrons from the active layer to the cathode. nih.govrsc.org Research into fluorenone derivatives with phosphonic acid anchoring groups has shown they can form self-assembled monolayers (SAMs) that act as effective electron-transporting layers in perovskite and antimony chalcogenide-based solar cells. rsc.org These SAMs improve the interface quality, passivate defects, and ensure efficient electron extraction. rsc.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of next-generation flexible and transparent electronics. jst.go.jp The performance of an OFET is largely determined by the organic semiconductor material used in its active channel.

Semiconductor Layer Performance and Device Characteristics

Fluorenone-based small molecules have been successfully synthesized and utilized as the active semiconductor layer in OFETs. researchgate.net The rigid and planar structure of the fluorenone core promotes ordered molecular packing in thin films, which is crucial for efficient charge transport. researchgate.net

In a study on new fluorenone-based donor-acceptor small molecules, devices were fabricated using these compounds as the organic semiconductor. The resulting OFETs exhibited excellent p-channel (hole-transporting) characteristics. One of the fluorenone derivatives demonstrated a high current on/off ratio of 10⁷, indicating very low off-state current and efficient switching behavior. researchgate.net Such high on/off ratios are essential for applications in digital logic circuits. The introduction of electron-withdrawing fluorine atoms in this compound would typically shift the material's properties towards n-channel (electron-transporting) behavior, making it a candidate for complementary circuits which require both p-channel and n-channel transistors.

Charge Carrier Mobility Enhancement

Charge carrier mobility (µ) is a key metric for OFET performance, as it dictates the switching speed and current-carrying capacity of the transistor. The inherent properties of the fluorenone scaffold contribute positively to achieving high mobility.

For a vacuum-deposited thin film of a fluorenone derivative incorporating alkylated thiophenes, researchers measured a hole mobility (µ) as high as 0.02 cm²/Vs. researchgate.net This value demonstrates that the fluorenone core can effectively support charge transport. The mobility in organic semiconductors is highly dependent on intermolecular electronic coupling and molecular ordering. The planarity of the fluorenone unit facilitates close π-π stacking, creating pathways for charge carriers to hop between adjacent molecules. researchgate.net Strategic chemical modifications, such as the addition of fluorine atoms, can further influence the solid-state packing and orbital energy levels, providing a route to modulate and potentially enhance charge carrier mobility. nih.gov

Table 2: Device Characteristics of an OFET Based on a Fluorenone Derivative

| Parameter | Value |

|---|---|

| Channel Type | p-channel |

| Hole Mobility (µ) | 0.02 cm²/Vs |

This interactive table presents the key performance characteristics of an organic field-effect transistor employing a fluorenone-based semiconductor. researchgate.net

Photocatalysis and Energy Conversion Systems

The application of organic molecules as photocatalysts has gained significant traction as a sustainable alternative to traditional metal-based catalysts. These systems use light to drive chemical reactions, offering green and efficient synthetic routes.

The 9-fluorenone molecule is recognized as an effective and low-cost metal-free organic photoredox catalyst. researchgate.net It can absorb light and transfer the energy to other molecules or participate in electron transfer processes to generate reactive intermediates. For example, 9-fluorenone has been used in very low concentrations (0.1-0.5 mol%) to catalyze the photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, a key step in the synthesis of thiomorpholine. researchgate.net It has also been employed to catalyze [2+2] photocycloaddition reactions of styrene derivatives under mild, transition-metal-free conditions. researchgate.net

Furthermore, 9-fluorenone has been incorporated into porous organic polymers. These heterogeneous photocatalysts have demonstrated enhanced performance and reusability in activating molecular oxygen, a critical step in many oxidative chemical processes. researchgate.net While specific studies on the photocatalytic activity of this compound are emerging, the fundamental photophysical properties of the fluorenone core suggest its potential in this field. The fluorine substituents would be expected to modify the excited-state energies and redox potentials, potentially tuning its catalytic activity for specific energy conversion or synthetic applications.

Conjugated Microporous Polymers (CMPs) for Photocatalytic Applications

Conjugated microporous polymers (CMPs) are a class of materials that have garnered significant interest for their potential in organic semiconductor photocatalysis, owing to their modular design, high stability, and environmentally friendly nature pku.edu.cn. The incorporation of fluorene-based derivatives into CMPs has been explored for various photocatalytic applications.

Donor-acceptor (D-A) type CMPs have been synthesized using carbazole (B46965) as the electron donor and a fluorene moiety as the electron acceptor. In one such study, a series of carbazole-fluorene CMPs were prepared, including one with a keto group at the 9-position of the fluorene, namely 2,7-di(carbazol-9-yl)-fluoren-9-one-CMP (OFC-CMP) nih.gov. These polymers, connected via robust C-C bonds, were investigated for their photocatalytic activities nih.gov. Research has also shown that subtle modifications to the fluorene acceptor unit can significantly impact the photocatalytic performance of the resulting CMP. For instance, a comparison between fluorene-based CMPs with dimethyl and difluoro substituents at the 9-position revealed that the dimethyl-substituted polymer exhibited superior performance in blue light-driven selective oxidation of amines pku.edu.cn. This suggests that while the difluoro-substitution is a viable strategy, further optimization of the polymer structure is crucial for enhancing photocatalytic efficiency.

Blue Light-Driven Selective Oxidation Reactions

The unique electronic structure of fluorenone derivatives makes them suitable candidates for photocatalysts in blue light-driven reactions. The aforementioned carbazole-fluorene CMPs, including the fluorenone-containing OFC-CMP, have been successfully employed in the blue light-driven selective oxidation of sulfides to sulfoxides using molecular oxygen nih.gov. This highlights the potential of incorporating the this compound moiety into CMPs to facilitate similar selective oxidation reactions. The electron-withdrawing properties of the difluoro-fluorenone unit could play a crucial role in tuning the redox potentials of the resulting polymer, thereby influencing its photocatalytic activity under visible light irradiation.

Hydrogen Evolution from Water and Overall Water Splitting

The development of efficient photocatalysts for hydrogen evolution from water is a critical area of research in renewable energy. While direct application of this compound in this context is not extensively documented, related fluorenone and fluorene derivatives have shown promise. For instance, 9-fluorenone has been utilized as a metal-free, organic photoredox catalyst for various chemical transformations under visible light researchgate.net. This suggests the potential of fluorenone-based structures to act as photosensitizers in photocatalytic systems.

Furthermore, the general reactivity profile of ketones indicates their ability to react with reducing agents to produce hydrogen gas, albeit under specific conditions rsc.org. In the context of photocatalysis, a fluorenone-containing metal-organic framework (MOF) has been synthesized, demonstrating that the ordered arrangement of the chromophore units can lead to enhanced photoluminescence properties rsc.org. Such organized structures could potentially be adapted for photocatalytic hydrogen production by facilitating efficient charge separation and transfer. The development of photocatalytic systems for hydrogen evolution often involves the synergistic interplay of a photosensitizer, a catalyst, and a sacrificial electron donor ucl.ac.ukmdpi.commdpi.com. The incorporation of this compound into such systems, for example within a CMP or as a component of a larger supramolecular assembly, could be a promising avenue for future research.

Fluorescent Probes and Chemical Sensing

The fluorenone scaffold is a key component in the design of fluorescent probes for the detection of various analytes. The inherent fluorescence of the fluorene core can be modulated by introducing different functional groups, leading to sensors with high sensitivity and selectivity.

Design and Synthesis of Fluorescent Probes for Specific Analytes

The synthesis of fluorescent probes often involves the functionalization of a core fluorophore with a specific recognition unit for the target analyte rsc.orgnih.gov. Fluorenone-based dyes have been synthesized and utilized as two-photon excited fluorescent probes for bioimaging, for instance, in the specific targeting of lysosomes and mitochondria in living cells rsc.orgnih.gov. These probes are typically designed by introducing diphenylamine moieties into the fluorenone core rsc.orgnih.gov.

Furthermore, fluorenone-based Schiff bases have been developed as fluorescent and colorimetric sensors for the selective detection of iodide ions acs.orgnih.gov. The design of these sensors incorporates a fluorenone core as the fluorophore and a hydroxyl-substituted aromatic unit as the receptor, connected via an imine linker nih.gov. This modular design allows for the tuning of the sensor's properties to achieve high selectivity for the target analyte. While specific examples starting from this compound are not prevalent in the literature, the established synthetic routes for other fluorenone derivatives, such as Suzuki coupling reactions to introduce aryl substituents at the 2 and 7 positions, provide a clear pathway for the development of novel probes based on this fluorinated core pku.edu.cnresearchgate.netmdpi.com.

Sensing Mechanisms and Selectivity Enhancement

The sensing mechanism of fluorescent probes is often based on photophysical processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT) nih.govnih.gov. In the case of fluorenone-based sensors for iodide, the addition of the analyte inhibits ICT and ESIPT pathways, leading to a fluorescence enhancement nih.gov. The interaction between the sensor and the analyte can induce a structural rigidification, which restricts non-radiative decay pathways and enhances the fluorescence emission nih.gov.

Aggregation-Induced Emission (AIE) and Mechanochromic Fluorescence (MFC) Properties

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation researchgate.netacs.orgmdpi.comnih.gov. This property is highly desirable for applications in sensing, imaging, and optoelectronics. Derivatives of 2,7-disubstituted fluorenones have been shown to exhibit AIE. For instance, 2,7-diphenyl-fluorenone (DPFO) displays a significant increase in fluorescence intensity in the solid state compared to its solution phase pku.edu.cn. In dilute solutions, these molecules exhibit weak fluorescence, but in the aggregated state, the restriction of intramolecular rotations and vibrations minimizes non-radiative decay pathways, leading to enhanced emission pku.edu.cnacs.org. It has been noted that in some cases, the observed AIE effect in fluorenone derivatives might be influenced by the presence of highly fluorescent impurities, such as the corresponding fluorene derivative pku.edu.cn.

The AIE properties of fluorenone derivatives can be tuned by altering the substituents at the 2 and 7 positions. The introduction of different aryl groups can influence the molecular packing in the solid state, which in turn affects the AIE behavior researchgate.net. The mechanism behind AIE in these systems is often attributed to the formation of specific intermolecular interactions, such as hydrogen bonds, in the aggregated state, which leads to the formation of emissive excimers researchgate.net.

| Compound | Emission in Dilute Solution | Emission in Solid State | Key Finding |

| 2,7-diphenyl-fluorenone (DPFO) | Weak | Intense (528 nm) | The pure compound exhibits AIE, but the presence of impurities can affect the observed properties. pku.edu.cn |

| 2,7-diphenylfluorenone derivatives | Weak | Strong, with high quantum yields | Exhibit prominent AIE properties, with the mechanism attributed to the formation of static excimers. researchgate.net |

Mechanochromic Fluorescence (MFC) is the phenomenon where the fluorescence properties of a material change in response to mechanical stimuli, such as grinding or shearing researchgate.netrsc.org. This property is of great interest for applications in pressure sensing, security inks, and data storage. While specific studies on the MFC properties of this compound are limited, fluorenone derivatives have been investigated for their multi-stimuli responsive behavior, including mechanochromism researchgate.net.

The mechanism of MFC often involves a change in the molecular packing or conformation upon the application of mechanical force. This can lead to alterations in intermolecular interactions and, consequently, a change in the fluorescence emission color or intensity researchgate.netrsc.org. For example, a donor-acceptor-donor (D-A-D) fluorenone derivative has been shown to exhibit mechanochromic behavior, switching between different crystalline forms with distinct emission colors researchgate.net. The ability to design molecules that can form different stable packing modes is key to achieving significant MFC effects.

Photonic Devices and Nonlinear Optics

Applications in Lasers and Optical Sensors

Derivatives of the fluorene family have demonstrated considerable promise as active materials in organic semiconductor lasers. For instance, research into 2,7-diaryl substituted fluorenes has yielded molecules with exceptional optoelectronic properties, including high charge carrier mobility and high photoluminescence quantum yields. researchgate.net One such derivative, 2,7-diphenyl-9H-fluorene, has been identified as a state-of-the-art organic laser molecule, achieving deep-blue laser emission with a low threshold. researchgate.net While research has focused on fluorene derivatives, the fundamental properties of the fluorenone core suggest that with appropriate molecular design, this compound could serve as a foundational block for new laser materials. The electron-withdrawing nature of the fluorine atoms can be leveraged to tune the emission wavelengths and energy levels of the material.

In the realm of optical sensors, fluorenone-based molecular materials are recognized as a promising platform. mdpi.com Their applications span from biomarkers to chemical sensors. mdpi.com The development of a novel electrochemical sensor for the detection of chlorpyrifos, for example, utilized a glassy carbon electrode modified with a fluorenone derivative. The inherent photophysical properties of the fluorenone unit, which can be finely tuned by substituents, are key to their function in sensor technology.

Development of Nonlinear Optical (NLO) Materials

Fluorenone molecular materials are an excellent platform for engineering new materials for photonic and optoelectronic applications, including very efficient optical second harmonic (SHG) and terahertz (THz) generation. mdpi.com The effectiveness of fluorenone-based derivatives for NLO applications is attributed not only to the high hyperpolarizability of single molecules but also to their tendency to crystallize in various forms at room temperature. researchgate.net

The design of NLO materials often involves creating "push-pull" systems, where electron-donating and electron-accepting groups are linked through a conjugated π-spacer to enhance the molecule's second-order hyperpolarizability. researchgate.net In this compound, the fluorine atoms act as electron-withdrawing groups, which can be paired with suitable donor groups at other positions to create molecules with a significant NLO response. The V-shaped geometry of fluorenone molecules is also advantageous for optimizing the macroscopic NLO response. researchgate.net

Research on various 2,7-disubstituted fluorenone derivatives has demonstrated their potential. For example, studies on 2,7-diphenylfluorenone derivatives have shown strong aggregation-induced emission properties with high fluorescence quantum yields in the solid state. researchgate.net The flexibility in modifying their molecular properties, combined with their structural polymorphism, opens up a wide range of NLO applications.

Below is a table summarizing the nonlinear optical properties of selected fluorenone derivatives, illustrating the potential of this class of materials.

| Derivative Name | NLO Property | Potential Application |

| 2,7-diphenylfluorenone (DPFO) | Second Harmonic Generation (SHG), Terahertz (THz) Generation | Optical switching, High-speed communication |

| 2,7-di(naphthalen-1-yl)-9H-fluoren-9-one (1-DNFO) | Polymorphism with varied NLO response | Tunable photonic devices |

| 2,7-di(naphthalen-2-yl)-9H-fluoren-9-one (2-DNFO) | High optical hyperpolarizability | Frequency conversion |

Liquid Crystalline Materials for Optoelectronic Applications

The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of liquid crystalline materials for display and optoelectronic applications. The this compound structure is a prime candidate for the development of advanced liquid crystalline materials due to the specific effects of fluorine substitution on molecular properties.

Design of Fluorene-Based Light-Emitting Liquid Crystals

Fluorine is a crucial component in many liquid crystalline materials used in LCD devices for several reasons. Fluorination can create a tailored molecular dipole moment, stabilize specific molecular conformations, and improve the reliability of the device. The lateral substitution of fluorine, as seen in this compound, is known to decrease melting points and widen the nematic phase temperature range of liquid crystals.